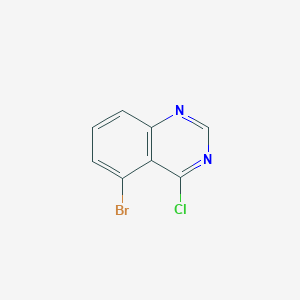

5-Bromo-4-chloroquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

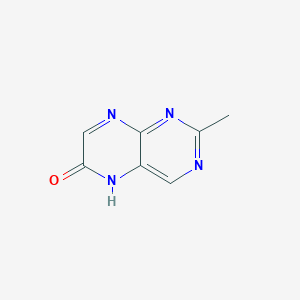

5-Bromo-4-chloroquinazoline is a synthetic intermediate .

Synthesis Analysis

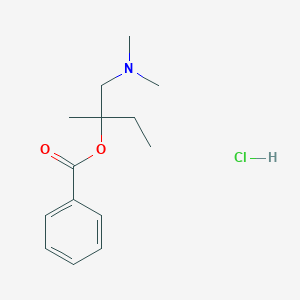

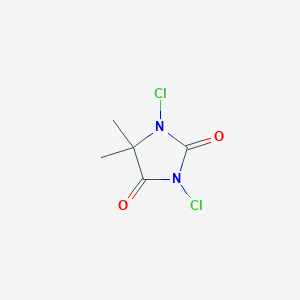

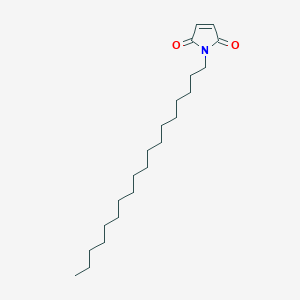

5-Bromo-4-chloroquinazoline is synthesized from anthranilamide through bromination with N-bromosuccinimide in acetonitrile at room temperature .

Molecular Structure Analysis

The empirical formula of 5-Bromo-4-chloroquinazoline is C8H4BrClN2 . The molecular weight is 243.49 .

Physical And Chemical Properties Analysis

5-Bromo-4-chloroquinazoline is a solid . It has a boiling point of 339.7°C at 760 mmHg and a melting point of 160-163°C .

Scientific Research Applications

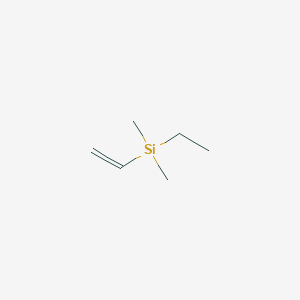

Metal-Catalyzed Cross-Coupling Reactions

5-Bromo-4-chloroquinazoline: is a valuable intermediate in metal-catalyzed cross-coupling reactions. These reactions are pivotal for creating carbon–carbon and carbon–heteroatom bonds, leading to novel polysubstituted derivatives. For instance, it can be used in the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions .

Pharmaceutical Applications

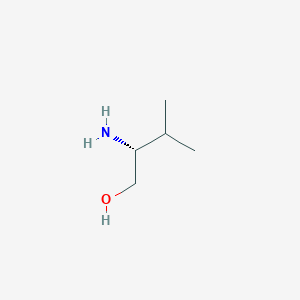

The compound serves as a precursor for synthesizing various biologically active molecules. It has been utilized to create ghrelin receptor antagonists and vasopressin V1b receptor antagonists, which have potential therapeutic applications in treating conditions like cachexia and depression .

Cancer Research

Derivatives of 5-Bromo-4-chloroquinazoline have been explored as tyrosine kinase inhibitors. For example, lapatinib, a derivative, is an oral dual tyrosine kinase inhibitor that targets EGFR and HER2, inhibiting the proliferation of breast cancer cells .

Aurora Kinase Inhibition

The compound is also instrumental in developing selective inhibitors of Aurora A kinase. These inhibitors play a crucial role in cancer treatment as they can halt the cell cycle progression, thereby preventing the proliferation of cancer cells .

Angiogenesis Inhibition

Another significant application is in the synthesis of angiogenesis inhibitors like CP-724,714. These inhibitors are under investigation for treating various cancers, including breast and ovarian cancer, by blocking the formation of new blood vessels that tumors need to grow .

Material Science

In material science, 5-Bromo-4-chloroquinazoline can be used to synthesize novel compounds with unique electronic properties. These materials can be applied in the development of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

Target of Action

5-Bromo-4-chloroquinazoline is a derivative of quinazoline, a class of compounds known for their wide range of biological properties Quinazoline derivatives are known to target specific molecular pathways, particularly those involved in cancer cell proliferation .

Mode of Action

Quinazoline derivatives are known to interact with their targets, leading to changes at the molecular level . These changes can inhibit the function of the target, leading to desired therapeutic effects .

Biochemical Pathways

Quinazoline derivatives are known to affect various biochemical pathways, particularly those involved in cell proliferation and survival . The downstream effects of these interactions can lead to the inhibition of cancer cell growth .

Pharmacokinetics

The compound’s molecular weight (24349 g/mol) suggests that it may have suitable pharmacokinetic properties . The bioavailability of the compound could be influenced by various factors, including its physicochemical properties, formulation, and route of administration .

Result of Action

Quinazoline derivatives are known for their antitumor properties . They can inhibit the proliferation of cancer cells, leading to potential therapeutic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-4-chloroquinazoline. Factors such as pH, temperature, and presence of other substances can affect the compound’s stability and activity . .

Safety and Hazards

The safety information for 5-Bromo-4-chloroquinazoline includes a GHS06 pictogram, a danger signal word, and hazard statements H301 . Precautionary statements include P301 + P330 + P331 + P310 . It is classified as Acute Tox. 3 Oral . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

properties

IUPAC Name |

5-bromo-4-chloroquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVRQUJTALTMRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588580 |

Source

|

| Record name | 5-Bromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2148-38-1 |

Source

|

| Record name | 5-Bromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)

![1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine](/img/structure/B105861.png)